molecular formula C8H12O4 B150888 (1S,2S)-cyclohexane-1,2-dicarboxylic acid CAS No. 21963-41-7

(1S,2S)-cyclohexane-1,2-dicarboxylic acid

Cat. No. B150888
CAS RN: 21963-41-7
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-WDSKDSINSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for the reaction .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the reagents, products, and conditions for the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties such as acidity/basicity, reactivity, and stability .

Scientific Research Applications

  • Plasticizer Identification and Applications : (1S,2S)-cyclohexane-1,2-dicarboxylic acid, in the form of its diisononyl ester (DINCH), is identified as a new generation plasticizer. It is used to improve the flexibility of polymers, mainly PVC, while reducing toxic effects on human health during environmental release. Gas chromatography–mass spectrometry (GC/MS) and electrospray–mass spectrometry (ESI/MS) methods are employed for the compound's identification (Dziwiński, Poźniak, & Lach, 2017).

  • Exposure Biomarker Studies : The oxidative metabolites of DINCH, such as cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH), have been studied as potential biomarkers for DINCH exposure assessment. These metabolites can be detected in human urine, suggesting environmental exposure levels (Silva et al., 2013).

  • Chemical Synthesis and Structural Analysis : Research has focused on the stereoselective alkylation of cyclohexane-1,2-dicarboxylic acid mono-(−)-menthyl ester, highlighting its application in chemical synthesis. The configuration of one product has been confirmed through X-ray crystallography (Hulme et al., 1994).

  • Crystallography and Chiral Resolution : The 1:1 brucinium salt of cis-cyclohexane-1,2-dicarboxylic acid has been used to resolve the (1R,2S) enantiomer of the acid. Crystallographic analysis reveals the structure and composition of this compound (Smith, Wermuth, & Williams, 2012).

  • Biomedical Research : In the field of biomedical research, enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, derived from trans-cyclohexane-1,2-dicarboxylic acid, is a crucial building block for helical β-peptides. This showcases its potential in peptide synthesis and drug development (Berkessel, Glaubitz, & Lex, 2002).

  • Development of New Chemical Compounds : Research has been conducted on synthesizing new C2-symmetric (1S,2S)-cyclohexane-1,2-dicarboxamides. These compounds are synthesized from (1S,2S)-cyclohexane-1,2-dicarbonyl dichloride and aromatic amines, indicating its potential in the development of new chemical entities (Zhou & Xu, 2014).

  • Alternatives to Phthalates in Plasticizers : Di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH) was synthesized as an environmentally friendly, non-toxic plasticizer alternative to phthalates. The research studied the effects of reaction parameters on its synthesis, demonstrating its application in safer plastic production (Ou, Ding, & Zhang, 2014).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the potential future applications and research directions for the compound .

properties

IUPAC Name

(1S,2S)-cyclohexane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWQNUELGIYBC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879215
Record name trans-Cyclohexane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-cyclohexane-1,2-dicarboxylic acid

CAS RN

21963-41-7, 2305-32-0
Record name (1S,2S)-1,2-Cyclohexanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21963-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cyclohexane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-1,2-Cyclohexanedicarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Zhou, J Xu - Helvetica Chimica Acta, 2014 - Wiley Online Library
A series of new C 2 ‐symmetric (1S,2S)‐cyclohexane‐1,2‐dicarboxamides was synthesized from (1S,2S)‐cyclohexane‐1,2‐dicarbonyl dichloride and N‐benzyl‐substituted aromatic …
Number of citations: 2 onlinelibrary.wiley.com
X Rovira, Y Harrak, A Trapero… - …, 2014 - Wiley Online Library
The active conformation of a family of metabotropic glutamate receptor subtype 4 (mGlu 4 ) positive allosteric modulators (PAMs) with the cyclohexane 1,2‐dicarboxylic scaffold present …
G Ghosh, SJ Belh, C Chiemezie… - Photochemistry and …, 2019 - Wiley Online Library
There is a major need for light‐activated materials for the release of sensitizers and drugs. Considering the success of chiral columns for the separation of enantiomer drugs, we …
Number of citations: 8 onlinelibrary.wiley.com
W Chen, X Tang, W Dou, B Wang… - … A European Journal, 2017 - Wiley Online Library
A series of unique homochiral lanthanide tetranuclear quadruple‐stranded helicates have been self‐assembled controllably by using the intrinsic advantages of chiral bridging ligands, (…
N Komiya, M Ikeshita, K Tosaki, A Sato… - European Journal of …, 2021 - Wiley Online Library
The catalytic enantioselective rotation of double‐paddled, watermill‐shaped palladium complexes is described in this report. The achiral syn‐ and chiral anti‐forms of binuclear trans‐bis…
D Liu, J Zhang, L Zhao, W He, Z Liu… - Journal of agricultural …, 2019 - ACS Publications
Plant bacterial diseases cause tremendous decreases in crop yield and quality, and there is a lack of highly effective and low-risk antibacterial agents. A series of novel pyrido[1,2-a]…
Number of citations: 29 pubs.acs.org
D Liu, R Song, Z Wu, Z Xing, D Hu - Journal of Agricultural and …, 2022 - ACS Publications
Xanthomonas oryzae pv. oryzicola (Xoo) is a plant pathogen responsible for rice bacterial blight disease that remains challenging for prevention and cure. To discover innovative and …
Number of citations: 3 pubs.acs.org
K Ryan, LJ Gershell, WC Still - Tetrahedron, 2000 - Elsevier
The intrinsic flexibility of short peptides makes them difficult targets for molecular recognition. Although in general too short to form stable secondary structures, many are able to sample …
Number of citations: 16 www.sciencedirect.com

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